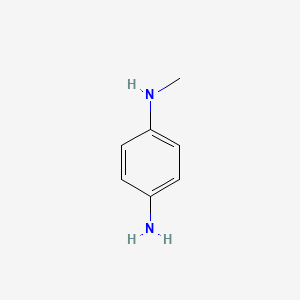

4-Amino-N-methylaniline

Beschreibung

Significance and Context in Aromatic Amine Chemistry

As a derivative of p-phenylenediamine (B122844), 4-amino-N-methylaniline belongs to a class of compounds that are fundamental to polymer science, dye chemistry, and materials science. wikipedia.org The presence of the methyl group on one of the amine functionalities distinguishes it from its parent compound, p-phenylenediamine, influencing its solubility, reactivity, and the properties of the resulting products. chembk.com This structural modification allows for more controlled polymerization reactions and the synthesis of materials with specific, tailored characteristics.

In the broader context of aromatic amine chemistry, this compound is a key intermediate. Aromatic amines are a class of organic compounds that are integral to numerous chemical processes. The study of these compounds, including their synthesis and reactivity, is essential for the development of new materials and pharmaceuticals.

Historical Perspectives of Research on this compound

Historically, research involving p-phenylenediamine derivatives, including this compound, is linked to the growth of the polymer and dye industries in the mid-20th century. Early investigations focused on the utility of these compounds in creating durable polymers and vibrant dyes. For instance, some derivatives of p-phenylenediamine were noted for their role as developers in photographic processes. scribd.com The exploration of N-substituted p-phenylenediamines, such as this compound, arose from the desire to fine-tune the properties of these materials, leading to enhanced performance and new applications.

Current Research Landscape and Emerging Trends Pertaining to this compound

Contemporary research continues to explore the utility of this compound in innovative applications. The compound is actively being investigated for its role in the development of advanced materials and pharmaceuticals.

One notable area of current research involves its use as a structural motif in the design of enzyme inhibitors. For example, the this compound moiety has been incorporated into a novel dual inhibitor of histone deacetylase (HDAC) and heat shock protein 90 (HSP90), which has shown potential in preclinical studies for treating acute leukemia. researchgate.net In this context, the this compound group plays a crucial role in the molecule's interaction with the target proteins. researchgate.net

Furthermore, modern synthetic methodologies are being developed for the efficient methylation of anilines, which can produce this compound. rsc.org Research in this area focuses on creating more sustainable and efficient catalytic processes for such transformations. rsc.org The compound is also utilized in analytical chemistry, for instance, in high-performance liquid chromatography (HPLC) methods for the separation and analysis of various chemical substances. sielc.com

The ongoing research into this compound and its derivatives underscores its continued importance in advancing chemical synthesis and developing new technologies.

Interactive Data Table

Below is an interactive table summarizing key information about the chemical compounds mentioned in this article.

| Compound Name | Other Names | CAS Number | Molecular Formula |

| This compound | N-methyl-p-phenylenediamine; 4-(Methylamino)aniline | 623-09-6 | C₇H₁₀N₂ |

| p-Phenylenediamine | 1,4-Diaminobenzene | 106-50-3 | C₆H₈N₂ |

| Aniline (B41778) | 62-53-3 | C₆H₇N | |

| o-Phenylenediamine | 1,2-Diaminobenzene | 95-54-5 | C₆H₈N₂ |

| m-Phenylenediamine | 1,3-Diaminobenzene | 108-45-2 | C₆H₈N₂ |

| N,N-Dimethyl-p-phenylenediamine | 99-98-9 | C₈H₁₂N₂ | |

| 2-Chloro-p-phenylenediamine | 615-66-7 | C₆₇H₇ClN₂ |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYWUQOTMZEJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211354 | |

| Record name | 4-Amino-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-09-6 | |

| Record name | N-Methyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Amino N Methylaniline

Established Synthesis Routes for 4-Amino-N-methylaniline

Traditional methods for synthesizing this compound rely on well-documented chemical transformations, including alkylation and reduction reactions. These routes often involve multiple steps starting from readily available aniline (B41778) derivatives.

Alkylation Reactions for N-Methylation of Aniline Derivatives

N-methylation of aniline and its derivatives is a common strategy to introduce a methyl group onto the nitrogen atom. rsc.org This can be accomplished using various methylating agents. For instance, primary aromatic amines can be selectively mono-N-methylated by reacting their N-trifluoroacetyl derivatives with methyl iodide under basic conditions. rsc.org Another approach involves the use of dimethyl carbonate in the presence of alkali-metal-cation-exchanged faujasites as catalysts, which provides high selectivity for mono-N-methylation of primary aromatic amines. unive.it

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers an alternative to traditional alkylating agents. rsc.org This technique utilizes alcohols, such as methanol (B129727), as the alkylating source in the presence of a transition metal catalyst. rsc.orgresearchgate.net The process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the desired N-methylated amine. rsc.org

A summary of representative N-methylation reactions of aniline derivatives is presented in the table below.

| Starting Material | Methylating Agent | Catalyst/Conditions | Product | Reference |

| Aniline Derivatives | Dimethyl Carbonate | Alkali-metal-cation-exchanged faujasites | N-Methylanilines | unive.it |

| Primary Aromatic Amines | Methyl Iodide | Basic conditions on N-trifluoroacetyl derivatives | N-Monomethylated amines | rsc.org |

| Aniline | Methanol | Cyclometalated Ruthenium Complexes / NaOH | N-methylaniline | rsc.org |

| Aniline | Methanol | Iridium(I) Complexes / Cs2CO3 | N-methylaniline | csic.es |

Reduction-Based Approaches for Amine Group Formation

A primary route to this compound involves the reduction of a nitro group at the para position of an N-methylated aniline derivative. A common precursor for this method is N-methyl-4-nitroaniline. sigmaaldrich.comsigmaaldrich.com The reduction of the nitro group to an amino group can be achieved using various reducing agents and catalytic systems.

For example, the catalytic hydrogenation of N-methyl-p-nitroaniline is a widely used method. This can be performed using catalysts like Raney Nickel under a hydrogen atmosphere. google.com Another approach involves the use of iron in a reductive coupling reaction of nitroarenes with alkyl halides. scispace.com

The table below summarizes key reduction-based approaches.

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| N-methyl-4-nitroaniline | Raney Nickel / H2 | This compound | google.com |

| Nitroarenes | Fe(acac)3 / PhSiH3 / Zn | Alkyl aryl amines | scispace.com |

| N-methyl-p-nitroaniline | Not specified | This compound | lookchem.com |

Multi-Step Synthesis from Precursor Anilines or Derivatives

The synthesis of this compound can be part of a broader multi-step synthetic sequence, often starting from simpler, commercially available anilines. libretexts.orgtandfonline.com A common strategy involves the protection of the amino group of a starting aniline, followed by other functional group manipulations, and finally deprotection and/or further modification to yield the target molecule. rsc.org

For instance, a synthesis could begin with 4-nitroaniline. The amino group can be protected, followed by N-methylation. The final step would then be the reduction of the nitro group to an amino group, yielding this compound. libretexts.org Alternatively, starting with p-phenylenediamine (B122844), one of the amino groups could be selectively methylated.

These multi-step approaches allow for the construction of the molecule with precise control over the substitution pattern on the aromatic ring. The choice of the specific synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Novel and Green Synthetic Approaches for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of novel catalytic strategies and greener reaction conditions for the production of this compound.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. ijsrch.com The synthesis of this compound has benefited from the development of advanced catalytic systems, particularly for the crucial C-N bond formation and methylation steps.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been extensively explored for the N-methylation of anilines. ijsrch.com Transition metal complexes, particularly those of iridium and ruthenium, have shown remarkable activity in the "borrowing hydrogen" methodology using methanol as a green methylating agent. rsc.orgcsic.es

For example, iridium(I) complexes featuring N,O-functionalized N-heterocyclic carbene (NHC) ligands have been successfully employed as catalyst precursors for the N-methylation of aniline with methanol. csic.es These reactions can proceed with low catalyst loading and substoichiometric amounts of a base. csic.es Similarly, cyclometalated ruthenium complexes have demonstrated high efficiency for the selective N-methylation of anilines with methanol under mild conditions. rsc.org

Lanthanum-based catalysts have also emerged as effective promoters for the N-methylation of aniline derivatives using carbon dioxide and a silane. acs.org These catalytic systems offer a novel approach to utilizing CO2 as a C1 source for methylation. The use of homogeneous catalysts based on both noble and non-noble metals is crucial for the efficacy of these N-methylation processes. ijsrch.com

The following table highlights some homogeneous catalytic systems for N-methylation.

| Catalyst System | Methylating Agent | Substrate | Key Features | Reference |

| Iridium(I)-NHC Complexes | Methanol | Aniline | Low catalyst loading, high selectivity | csic.es |

| Cyclometalated Ruthenium Complexes | Methanol | Anilines | Mild conditions (60 °C), NaOH as base | rsc.org |

| Lanthanum Hydridotriarylborate Complexes | CO2 / Phenylsilane | Aniline Derivatives | Utilizes CO2 as a C1 source | acs.org |

| Manganese Pincer Complexes | Methanol | Anilines | Efficient mono-N-methylation | ijsrch.com |

Heterogeneous Catalysis for Selective N-Methylation

The selective N-methylation of anilines using heterogeneous catalysts presents a significant challenge due to the potential for over-methylation to form N,N-dimethylated products. oup.comoup.com However, significant progress has been made in developing catalysts that favor the formation of the desired mono-methylated product.

One effective approach involves the use of supported metal nanoparticles. For instance, CeO2-supported copper (Cu/CeO2) has been shown to be an effective heterogeneous catalyst for the N-methylation of aniline with CO2 and H2, exhibiting high selectivity towards N-methylaniline. oup.comoup.com The success of this catalyst is attributed to the presence of copper sub-nanoparticles and the crucial role of the CeO2 support in suppressing the further methylation of N-methylaniline to N,N-dimethylaniline. oup.comoup.com In a study, a Cu/CeO2 catalyst prepared by the impregnation method demonstrated 95% selectivity to N-methylaniline at a 28% conversion rate of aniline at 170 °C. thieme-connect.com Prolonging the reaction time to 42 hours increased the conversion to 70% with 99% selectivity. thieme-connect.com

Other supported metal catalysts have also been investigated. For example, a CuAlOx catalyst, synthesized via co-precipitation, achieved an 86% yield of N-methylaniline from aniline at 160 °C. thieme-connect.com Bimetallic nanoparticles, such as copper-zirconium (Cu-Zr), have also been employed for the N-methylation of amines using dimethyl carbonate (DMC) as a methylating agent. acs.org A Cu-Zr bimetallic nanoparticle system with a 1:2 molar ratio achieved up to 91% selectivity for the corresponding N-methylated amines at 180 °C. acs.orgnih.gov

The choice of support material can significantly influence the catalyst's performance. Supports like Al2O3, ZrO2, and TiO2 have been shown to enhance the activity of copper catalysts in N-methylation reactions. oup.com The development of these heterogeneous catalytic systems offers a more sustainable and reusable alternative to traditional homogeneous catalysts. oup.comacs.orgnih.gov

Table 1: Performance of Various Heterogeneous Catalysts in N-Methylation of Aniline

| Catalyst | Methylating Agent | Temperature (°C) | Conversion (%) | Selectivity to N-Methylaniline (%) | Reference |

|---|---|---|---|---|---|

| Cu/CeO2 | CO2/H2 | 170 | 28 | 95 | thieme-connect.com |

| Cu/CeO2 | CO2/H2 | 170 | 70 (after 42h) | 99 | thieme-connect.com |

| CuAlOx | CO2/H2 | 160 | - | 86 (yield) | thieme-connect.com |

| Cu-Zr (1:2) | DMC | 180 | - | 91 | acs.orgnih.gov |

Metal-Organic Frameworks in this compound Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts for the selective N-methylation of aromatic amines. researchgate.netcapes.gov.br Their high surface area, tunable porosity, and the presence of active metal sites make them well-suited for catalytic applications. researchgate.net

Several studies have demonstrated the effectiveness of MOFs in catalyzing the N-methylation of anilines. For instance, MOFs with aluminum, copper, and iron as central metal atoms have been shown to be active and selective catalysts for the polymethylation of aromatic amines using dimethyl carbonate (DMC) as the methylating agent. researchgate.net These MOF-based catalysts promote N-methylation over the competing carbamoylation reaction. researchgate.net

The incorporation of functional groups or metal nanoparticles within the MOF structure can further enhance their catalytic performance. A study reported the use of a Pd-supported Al-BDC MOF for the efficient and selective N-methylation of aniline derivatives under solventless conditions using DMC. researchgate.net Another example is the use of UiO-type MOFs functionalized with N-heterocyclic carbenes (NHCs) for N-methylation using CO2 as a carbon source. rsc.org These functionalized MOFs exhibited improved reaction kinetics and recyclability compared to their homogeneous counterparts. rsc.org

Furthermore, a visible-light-mediated photocatalytic system using a novel NH2-MIL-125 (Ti) MOF has been developed for the direct N-methylation of amines with CO2 under mild conditions. chemrxiv.org This approach offers a green and sustainable route for the synthesis of N-methylamines. chemrxiv.org

Biocatalytic Transformations in the Synthesis of this compound

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of complex organic molecules, including N-methylated amines. Enzymes can catalyze reactions with high specificity under mild conditions, reducing the need for harsh reagents and minimizing byproduct formation. researchgate.net

While direct biocatalytic synthesis of this compound is not extensively documented, related biocatalytic N-alkylation reactions have been explored. For instance, engineered variants of the β-subunit of tryptophan synthase (TrpB) have been developed for the N-alkylation of various amine nucleophiles. wisc.edu Mechanistic studies have shown that product inhibition can be a challenge, but this can be overcome by using an excess of one of the substrates to kinetically outcompete product re-entry into the catalytic cycle. wisc.edu

Another approach involves the use of monoamine oxidase (MAO-N) biocatalysts. These enzymes have been utilized in the synthesis of quinoline (B57606) derivatives from 1,2,3,4-tetrahydroquinoline (B108954) substrates. acs.org Computational studies suggest that both steric and electronic properties of the substrate influence the efficiency of the MAO-N biotransformation. acs.org

The radical species of 4-methylaniline has been observed in studies involving the enzyme FtmOx1, which catalyzes hydrogen atom transfer. nih.govacs.org This suggests the potential for enzymatic pathways involving radical intermediates in the functionalization of aniline derivatives. The development of chemo-enzymatic strategies, where a chemical step is combined with a biocatalytic one, has also expanded the range of non-canonical amino acids that can be synthesized. nih.gov

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry and continuous processing offer significant advantages over traditional batch methods for the production of chemicals, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. mit.edugoogle.com These techniques are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

The selective N-monomethylation of primary anilines, a challenging transformation due to the higher nucleophilicity of the secondary amine product, has been successfully achieved using continuous flow conditions. mit.edu In one study, the reaction of anilines with dimethyl carbonate (DMC) as a green methylating agent was carried out in a continuous flow reactor. mit.edu Optimal results for the synthesis of N-methylaniline were obtained at 250 °C, yielding 88% of the desired product with only 12% of the carbamate (B1207046) byproduct and no overalkylation. mit.edu

Continuous processes for the production of N-methylaniline from nitrobenzene (B124822) and methanol have also been developed. google.com One patented method describes a two-zone reaction system where a mixture of nitrobenzene, methanol, and hydrogen is passed over a catalyst at atmospheric pressure. The process is carried out sequentially at 180 °C in the first zone and 220 °C in the second zone. google.com Another continuous process involves recycling a large excess of the methylating agent to drive the reaction to completion without economic loss. google.com

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is crucial for optimizing synthetic routes and predicting its reactivity in various chemical transformations. This section delves into the mechanistic details of nucleophilic substitution and aromatic coupling reactions involving this compound.

Nucleophilic Substitution Reaction Mechanisms

This compound can participate in nucleophilic substitution reactions, where the amino group acts as the nucleophile. The reactivity of the amino group is influenced by both electronic and steric factors. unilag.edu.ngresearchgate.net

In aromatic nucleophilic substitution (SNAr) reactions, the general mechanism involves the attack of the nucleophile on the aromatic ring to form a zwitterionic intermediate, followed by the departure of the leaving group. unilag.edu.ng The rate-limiting step can be either the formation of the intermediate or its decomposition. unilag.edu.ng

Kinetic studies comparing the reactivity of aniline and N-methylaniline as nucleophiles in SNAr reactions have provided valuable insights. unilag.edu.ng The presence of the methyl group in N-methylaniline introduces steric hindrance, which can significantly affect the reaction rate. researchgate.net For instance, the reaction of 4-nitrophenyl 2,4,6-trinitrophenyl ether with N-methylaniline is extremely slow compared to its reaction with aniline, with the rate constant being lowered by a factor of 10^5. researchgate.net This reduction in reactivity is attributed to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer step. researchgate.net

The basicity of the amine also plays a role in its nucleophilicity. Generally, nucleophilicity increases with basicity. masterorganicchemistry.com However, steric effects can sometimes outweigh electronic effects, making a less basic but sterically unhindered amine a better nucleophile. masterorganicchemistry.com

Aromatic Coupling Reaction Mechanisms

Aromatic coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in such reactions, leading to the formation of diverse and complex aromatic compounds.

One type of aromatic coupling is the oxidative coupling of anilines. The mechanism of the reaction of aniline with 4-amino-N,N-dimethylaniline in the presence of an oxidant like potassium dichromate is proposed to proceed through a nucleophilic substitution pathway. researchgate.netarabjchem.orgresearchgate.net This involves the nucleophilic attack of the substituted aniline ring on the amino group of the other reactant, facilitated by partial protonation of the amino group. researchgate.net

Another important class of coupling reactions are those catalyzed by transition metals, such as palladium or copper. organic-chemistry.org These reactions often involve the formation of an organometallic intermediate, which then undergoes reductive elimination to form the final product. While specific mechanistic studies on this compound in these reactions are not detailed in the provided context, the general principles of these coupling reactions would apply. The amino and methylamino groups on the aromatic ring would influence the electronic properties of the molecule and thus its reactivity in these transformations.

The formation of 4,4'-methylenebis(N,N-dimethylaniline) from the anodic oxidation of N,N-dimethylaniline provides an example of a radical-mediated coupling mechanism. nih.gov The proposed mechanism involves the one-electron oxidation of N,N-dimethylaniline to form a cation radical, followed by a series of radical reactions and couplings to yield the final product. nih.gov

Oxidative Reaction Mechanisms

The oxidative reactions of anilines, including N-methylaniline and its derivatives, are fundamental processes that can lead to the formation of dimers, oligomers, and polymers. These reactions typically proceed through radical cation intermediates, with the specific products depending on the reaction conditions and the structure of the starting material.

The electrochemical oxidation of N-methylaniline provides insight into the initial steps of these reactions. This process begins with the oxidation of the amine to a radical cation. conicet.gov.ar This reactive intermediate can then undergo coupling reactions. Two primary dimerization pathways are observed: head-to-tail (N-C4) coupling to form N,N'-dimethyl-4-aminodiphenylamine, and tail-to-tail (C4-C4) coupling to yield N,N'-dimethylbenzidine. conicet.gov.ar The steric and electronic effects of the N-substituent, in this case, the methyl group, influence the ratio of these dimers. conicet.gov.ar

Chemical oxidation using oxidants like potassium dichromate in an acidic medium also leads to condensation products. researchgate.netresearchgate.net The mechanism involves the oxidation of the aromatic amine to form a reactive species that then couples with another amine molecule. researchgate.net For instance, the reaction of various anilines with 4-amino-N,N-dimethylaniline in the presence of potassium dichromate yields highly colored condensation products. researchgate.netresearchgate.net

The oxidative polymerization of aminodiphenylamines, which are structurally related to this compound, has been studied to understand the formation of conducting polymers. The oxidation of 4-aminodiphenylamine with ammonium (B1175870) peroxydisulfate (B1198043) results in the formation of semiconducting oligomers. nih.govacs.org Quantum chemical studies suggest that the primary coupling mode for 4-aminodiphenylamine is between the primary amine nitrogen and the C10 position of another unit, leading to linear oligomers. nih.govacs.org In contrast, the oxidative polymerization of N-methylaniline with dichromate as the oxidant shows a sigmoidal kinetic behavior, indicating an auto-accelerating reaction. researchgate.net

A proposed mechanism for the initial dimerization of N-methylaniline involves the attack of a radical cation on a neutral amine molecule. conicet.gov.ar This is a common feature in the oxidative coupling of aromatic amines. The stability and reactivity of these radical intermediates are key to determining the final product distribution.

Table 1: Products of N-methylaniline Oxidation

| Oxidation Method | Reactants | Major Products | Reference |

|---|---|---|---|

| Electrochemical | N-methylaniline | N,N'-dimethyl-4-aminodiphenylamine, N,N'-dimethylbenzidine | conicet.gov.ar |

| Chemical | N-methylaniline, Potassium Dichromate | Condensation Products | researchgate.netresearchgate.net |

Hydroamination Reactions Involving N-Methylaniline

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing amines. While direct hydroamination to produce this compound is not extensively documented, reactions involving N-methylaniline as a reactant are well-established, providing valuable insights into its reactivity.

A notable example is the ruthenium-catalyzed regioselective hydroamination of alkynes with N-methylaniline. In the presence of a Ru₃(CO)₁₂ catalyst, phenylacetylene (B144264) and its derivatives undergo insertion into the N-H bond of N-methylaniline to afford N-methyl-N-(α-styryl)anilines in high yields. rsc.org This reaction demonstrates the activation of the N-H bond of N-methylaniline and its addition to an unsaturated substrate.

Furthermore, a two-step, one-pot anti-Markovnikov hydroamination of aliphatic olefins with N-methylaniline has been developed. researchgate.net This methodology involves sequential oxidation and reduction catalytic cycles. For example, the hydroamination of 4-phenyl-1-butene (B1585249) with N-methylaniline using a palladium catalyst for the oxidation step and an iridium catalyst for the reduction step yields the corresponding N-alkylated aniline. researchgate.netrsc.org

Table 2: Hydroamination of Olefins with N-methylaniline

| Olefin | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Phenyl-1-butene | Pd(OAc)₂, AgNO₂, Ir-catalyst | N-(4-phenylbutyl)-N-methylaniline | 64% | researchgate.net |

| 1-Dodecene | Pd(OAc)₂, AgNO₂, Ir-catalyst | N-dodecyl-N-methylaniline | 40% | researchgate.net |

| 4-Methylstyrene | PdCl₂(MeCN)₂, Iridium catalyst | N-Methyl-N-(4-methylphenethyl)aniline | 61% | rsc.org |

C-H Bond Functionalization Pathways

Direct C-H bond functionalization has emerged as a powerful strategy for the efficient synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. acs.orgresearchgate.net For N-aryl amines like N-methylaniline, C-H functionalization can occur at the aromatic ring or at the N-alkyl group.

The ortho-C-H addition of N,N-dimethylanilines to alkenes has been achieved using a yttrium catalyst. rsc.org This reaction proceeds via a chelating interaction of the dimethylamino group and the ortho-carbon with the metal center. While this specific example uses N,N-dimethylaniline, it highlights a pathway for the ortho-alkylation of anilines that could potentially be adapted for N-methylaniline.

Copper-catalyzed C-H amidation of tertiary amines represents another important pathway. beilstein-journals.org For instance, the C-H bond in dimethylaniline can undergo direct amidation in the presence of a copper catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). beilstein-journals.org When N-phenyl-N-methylaniline is used, C-H amidation occurs, although C-C bond cleavage can be a competing reaction. beilstein-journals.org

Palladium-catalyzed C-H amination has also been developed to form lactams from N-alkoxyhydroxamic acids, demonstrating intramolecular C-H functionalization. acs.org The development of intermolecular C-H amination reactions is a significant goal, potentially allowing for the direct introduction of an amino group onto the aromatic ring of N-methylaniline. researchgate.netrsc.org

A dual C-H functionalization approach has been demonstrated in the copper(I) bromide-catalyzed oxidative Povarov reaction of N-aryl amines. acs.org This reaction involves the functionalization of both a C(sp³)–H and a C(sp²)–H bond to construct polycyclic amines. For example, N,N-dimethylaniline reacts with dienophiles in this manner to yield complex cyclic structures. acs.org

Table 3: Examples of C-H Functionalization of Aniline Derivatives

| Aniline Derivative | Reaction Type | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| N,N-Dimethylaniline | ortho-C-H Alkylation | Yttrium complex | ortho-Alkylated aniline | rsc.org |

| N,N-Dimethylaniline | C-H Amidation | Copper catalyst | N-Alkylamide | beilstein-journals.org |

| N-Aryl Amines | Oxidative Povarov Reaction | Copper(I) bromide | Polycyclic amine | acs.org |

These examples of C-H functionalization, while not all directly producing this compound, illustrate the diverse catalytic systems and reaction pathways available for modifying N-aryl amines. The selective functionalization of the para-position of N-methylaniline to introduce an amino group remains a synthetic challenge that could potentially be addressed by further development of these methods.

Advanced Applications and Functionalization of 4 Amino N Methylaniline

Role of 4-Amino-N-methylaniline in Material Science Research

The distinct chemical properties of this compound make it a valuable monomer and intermediate in the synthesis of novel materials with tailored functionalities. Its contributions are particularly notable in the fields of polymer science and the development of specialty chemicals.

Precursor for Advanced Polymeric Materials and Conductive Polymers

This compound is a key monomer for the synthesis of poly(p-phenylenediamine) (P(pPD)) derivatives, which are a class of conductive polymers with significant potential. The incorporation of a methyl group on the nitrogen atom enhances the solubility of the resulting polymer, a critical factor for processability which is often a limitation for the parent polyaniline and P(pPD) homopolymers tandfonline.comresearchgate.net.

Through oxidative polymerization, this compound can be transformed into poly(N-methyl-p-phenylenediamine), a polymer with a conjugated backbone that facilitates electrical conductivity. Research has shown that the conditions of polymerization, such as the choice of oxidant and co-catalyst, significantly influence the polymer's yield, structure, and solubility tandfonline.comresearchgate.net. For instance, the use of aluminium triflate as a co-catalyst has been explored to improve polymerization yields of phenylenediamine derivatives tandfonline.comresearchgate.net.

The resulting methylated polymers exhibit improved thermal stability, often decomposing at temperatures above 400°C, which makes them suitable for applications requiring robust materials tandfonline.comresearchgate.net. The enhanced solubility and thermal properties of polymers derived from this compound open avenues for their use in advanced applications like supercapacitors and nanocomposites mdpi.comresearchgate.net.

| Polymer | Monomer | Key Improved Property | Potential Application | Reference |

|---|---|---|---|---|

| Poly(p-phenylenediamine) (P(pPD)) | p-Phenylenediamine (B122844) | High thermal stability | Electrode materials, composites | tandfonline.comnih.gov |

| Poly(N-methyl-p-phenylenediamine) (P(Me-pPD)) | This compound | Enhanced solubility in organic solvents | Processable conductive films, sensors | tandfonline.comresearchgate.net |

| P(pPD)/Montmorillonite Composite | p-Phenylenediamine | Higher DC conductivity than pristine polymer | Battery electrodes, supercapacitors | nih.gov |

Development of Specialty Chemicals and Functional Materials

Beyond polymers, this compound serves as a precursor in the synthesis of various specialty chemicals, particularly dyes and other functional organic molecules. Its unique structure is valuable for creating aromatic amines and serves as a building block for organic dyes used in textiles, leather, and inks . The reaction of its structural analogs with oxidizing agents in the presence of other anilines leads to the formation of new, highly colored aromatic diamine monomers, indicating its potential in developing novel colorants and pigments researchgate.net.

Applications in Optical and Electronic Materials

The electrochemical properties of p-phenylenediamine derivatives are central to their application in optical and electronic materials. Studies on related substituted p-phenylenediamines reveal that they undergo stable redox processes, forming persistent cation and dication species upon oxidation researchgate.net. This electrochemical activity is fundamental for applications such as electrochromic devices, sensors, and as charge-transfer mediators. The ability to tune the redox potentials through substitution on the phenylenediamine core allows for the rational design of materials with specific electronic properties researchgate.net. While direct applications of this compound in specific devices are an area of ongoing research, its role as a monomer for conductive polymers and the electrochemical behavior of its parent family strongly suggest its utility in organic electronics bldpharm.com.

Integration of this compound in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Intermediate in Drug Discovery and Active Pharmaceutical Ingredient (API) Synthesis

Phenylenediamine derivatives are critical intermediates in the pharmaceutical industry. For example, the ortho-isomer, N-methyl-o-phenylenediamine, is a known key intermediate in the synthesis of Telmisartan, a widely used antihypertensive drug patsnap.comgoogle.comevitachem.com. This establishes a strong precedent for the utility of methylated phenylenediamines in API synthesis.

Specifically for this compound, its relevance is highlighted by its identification as "Nintedanib Impurity 42," which suggests its role as either a starting material, intermediate, or degradation product in the synthesis of Nintedanib, a medication used to treat idiopathic pulmonary fibrosis and certain types of cancer . This direct link underscores its importance in the quality control and synthesis of modern pharmaceuticals. The broader class of aniline (B41778) derivatives serves as building blocks for a multitude of pharmaceutical compounds targeting a range of diseases, from cancer to cardiovascular disorders echemi.com.

| Compound | Role in Synthesis | Associated Drug | Therapeutic Area | Reference |

|---|---|---|---|---|

| This compound (para-isomer) | Intermediate / Impurity | Nintedanib | Antifibrotic / Oncology | |

| N-methyl-o-phenylenediamine (ortho-isomer) | Key Intermediate | Telmisartan | Antihypertensive | patsnap.comgoogle.comevitachem.com |

Building Block for Agrochemical Compounds

The aniline and N-alkylaniline scaffold is a common feature in many agrochemical products, including pesticides and herbicides nbinno.comnbinno.com. These compounds function as crucial intermediates for creating more complex molecules that help in crop protection and management nbinno.comsncl.com. While specific examples detailing the use of this compound in the synthesis of particular agrochemicals are not extensively documented in readily available literature, its structural similarity to other widely used intermediates suggests its high potential as a building block in this sector nbinno.comwikipedia.org. The versatility of its amine groups allows for the introduction of various functional groups to develop new active agrochemical compounds.

Design of Analgesics and Antihistamines

The structural framework of this compound is a key building block in the synthesis of various pharmaceutical compounds, including those with analgesic and antihistaminic properties. Its utility in medicinal chemistry stems from the versatile reactivity of its primary and secondary amine groups, which allow for the construction of more complex molecules with desired therapeutic effects.

In the realm of analgesics, research has explored the incorporation of the this compound moiety into non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of 4-(methylsulfonyl)aniline have been synthesized to create new potential anti-inflammatory agents with selectivity for the COX-2 enzyme mdpi.com. The core structure of aniline is also present in various compounds investigated for their pain-relieving capabilities. Studies on 4-aminoantipyrine derivatives, for example, have shown significant analgesic activity in preclinical models uobasrah.edu.iq. The synthesis of these derivatives often involves reactions with the amino group, highlighting the importance of this functional group in developing new analgesic compounds uobasrah.edu.iq.

While direct synthesis of major commercial antihistamines from this compound is not extensively documented in mainstream literature, the broader class of aniline derivatives is fundamental to the structure of many H1-antihistamines. The synthesis of various antihistamines often involves the creation of complex amine structures, and the fundamental reactions to produce these are well-established in organic chemistry nih.govgoogle.com. For instance, the synthesis of certain antihistamines involves the reaction of a substituted aniline with other reagents to form the final complex molecule nih.gov. The 4-aminoquinoline scaffold, which shares structural similarities with aniline derivatives, has also been explored for developing novel nociceptin antagonists with analgesic activity nih.gov.

Table 1: Selected Aniline Derivatives in Analgesic Research

| Compound Class | Parent Molecule | Therapeutic Target/Activity |

|---|---|---|

| 4-(Methylsulfonyl)aniline derivatives | 4-(Methylsulfonyl)aniline | Anti-inflammatory (potential COX-2 selectivity) mdpi.com |

| 4-Aminoantipyrine derivatives | 4-Aminoantipyrine | Analgesic uobasrah.edu.iq |

| Phenoxyacetanilide derivatives | Acetanilide | Analgesic and Anti-inflammatory orientjchem.org |

| 4-Aminoquinoline derivatives | 4-Aminoquinoline | Nociceptin antagonists with analgesic activity nih.gov |

Utilization in Dye and Pigment Chemistry

Precursor for Azo Dyes and Pigments

This compound serves as a crucial intermediate in the synthesis of azo dyes and pigments. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic colorants jbiochemtech.com. The synthesis of these dyes typically involves a two-step process: diazotization followed by coupling.

In this process, an aromatic primary amine, such as this compound, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive diazonium salt is then reacted with a coupling component, which can be a phenol, an aromatic amine, or a compound with an active methylene group, to form the final azo dye jbiochemtech.com. The specific chemical structures of the diazo component (derived from this compound) and the coupling component determine the color of the resulting dye.

The presence of the methylamino group in this compound can influence the final properties of the dye, such as its shade and solubility. Derivatives of 4-aminoacetophenone have been used as diazo components to be further diazotized with various coupling components to produce a range of heteroarylazo and non-arylazo dyes researchgate.net.

Color Fastness and Vibrancy Enhancement in Textile Applications

The performance of a dye in textile applications is largely determined by its color fastness and vibrancy. Color fastness refers to the resistance of the dyed material to fading or color running when exposed to various environmental factors such as washing, light, perspiration, and rubbing qima.commdpi.com. The chemical structure of the dye molecule plays a significant role in its ability to bind to the textile fibers and resist these influences.

Dyes derived from this compound and its analogs are utilized in the textile industry to achieve vibrant colors with good durability chemimpex.com. The nature of the substituents on the aromatic rings of the azo dye can significantly impact its fastness properties. For instance, increasing the molecular size and planarity of the dye molecule can enhance its substantivity for the fiber, leading to improved wash fastness. The introduction of specific functional groups can also improve the light fastness of the dye by providing pathways for the dissipation of absorbed light energy without causing degradation of the chromophore.

Table 2: Factors Influencing Color Fastness in Azo Dyes

| Property | Influencing Factors | Desired Outcome for High Fastness |

|---|---|---|

| Wash Fastness | Molecular size, substantivity for the fiber, presence of reactive groups | Larger molecular size, strong dye-fiber interactions, covalent bonding with the fiber |

| Light Fastness | Chemical structure of the chromophore, presence of photostabilizing groups | Structures that can dissipate light energy without degradation |

| Rubbing Fastness | Physical state of the dye on the fiber surface, dye-fiber adhesion | Even dye penetration into the fiber, strong adhesion |

| Perspiration Fastness | Stability of the dye molecule to changes in pH and the presence of salts | Stable chemical structure under acidic and alkaline conditions |

Emerging Applications of this compound

Research in Biosensors

In the field of biosensors, derivatives of aniline, particularly in the form of conductive polymers like polyaniline, are being explored for their potential in detecting biological molecules. While research specifically on this compound in biosensors is nascent, the broader class of aniline-based compounds shows promise. Polyaniline nanowires, for example, have been used to create highly sensitive biosensors for the detection of proteins like immunoglobulin G and myoglobin nih.gov.

The principle behind these biosensors often involves the immobilization of a biological recognition element, such as an antibody, onto the surface of the aniline-based material. When the target molecule binds to the recognition element, it causes a change in the electrical properties of the material, which can be measured and correlated to the concentration of the target molecule nih.gov. The unique electronic properties of conducting polymers derived from aniline make them attractive candidates for the development of label-free and real-time biosensing platforms. Further research may explore the incorporation of this compound into such systems to tailor their sensitivity and selectivity for specific analytes.

Corrosion Inhibition Studies

Aniline and its derivatives have been investigated for their potential as corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The effectiveness of an aniline derivative as a corrosion inhibitor is often related to the presence of heteroatoms (like nitrogen) and π-electrons in its structure, which can facilitate its adsorption onto the metal surface.

Studies on compounds with similar structures, such as 4-amino-N,N-di-(2-pyridylmethyl)-aniline, have shown significant corrosion inhibition properties for mild steel in acidic media rsc.orgrsc.org. These studies often employ electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the inhibitor's performance rsc.orgrsc.org. The results from these studies suggest that aniline derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. Quantum chemical calculations are also used to correlate the molecular structure of the inhibitor with its inhibition efficiency rsc.orgrsc.org. While specific studies on this compound are limited, the existing research on related compounds provides a strong basis for its potential application in this field.

Table 3: Investigated Aniline Derivatives as Corrosion Inhibitors

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Inhibition Efficiency |

|---|---|---|---|

| 4-amino-N,N-di-(2-pyridylmethyl)-aniline | Mild Steel | 1.0 M Hydrochloric Acid | Decreases with a rise in temperature rsc.orgrsc.org |

| 4-[(4-nitrobenzylidene)-amino]-antipyrine | Mild Steel | 1 M Hydrochloric Acid | Increases with an increase in inhibitor concentration nih.gov |

| 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline | Mild Steel | CO2 atmosphere | Data available in specialized datasets nih.gov |

| 4-[(4-dimethylaminophenyl)phenylmethyl]-N,N-dimethylaniline | Low-Carbon Steel | 0.1 M Nitric Acid | Increases with increase in concentration of the inhibitor researchgate.net |

Absence of "this compound" in Published Photovoltaic Research

Despite a comprehensive search of scientific literature, there is no direct evidence of the chemical compound This compound being utilized in photovoltaic applications. Searches for this specific compound and its synonyms, including "4-(methylamino)aniline" and "N-methyl-p-phenylenediamine," within the context of solar cell research, did not yield any studies detailing its synthesis, incorporation, or performance as a component in photovoltaic devices such as perovskite solar cells, dye-sensitized solar cells, or organic solar cells.

While the broader class of aniline-based compounds and their derivatives have been investigated as hole-transporting materials in solar cells, research has focused on other molecular structures. For instance, significant research has been conducted on derivatives of N,N-dimethyl-p-phenylenediamine and other more complex aniline-containing molecules. However, the specific isomer this compound does not appear in the reviewed literature as a material of interest for these applications.

Consequently, due to the lack of published research, no data on its performance in photovoltaic devices, such as power conversion efficiency, fill factor, open-circuit voltage, or short-circuit current density, is available. Therefore, a detailed analysis and the creation of data tables regarding its role in photovoltaics, as requested, cannot be provided.

Environmental Chemistry and Ecotoxicological Research on 4 Amino N Methylaniline

Environmental Fate and Transport Mechanisms

The environmental persistence and mobility of 4-Amino-N-methylaniline are governed by a combination of physical, chemical, and biological processes. These mechanisms determine the compound's distribution and concentration in soil, water, and air.

This compound is expected to undergo degradation in the environment through both abiotic and biotic pathways. The primary routes of transformation likely involve reactions with light, water, and microorganisms.

Abiotic degradation of this compound is anticipated to occur through processes such as photolysis and oxidation. Aromatic amines, in general, are susceptible to photooxidation in solution nih.gov. For instance, N-methylaniline, a closely related compound, turns brown upon exposure to air, indicating its susceptibility to oxidation nih.gov. In a laboratory setting, the half-life of N-methylaniline in a photoreactor was found to be 1.5 hours, highlighting the potential for rapid photodegradation nih.gov. While specific data for this compound is not available, it is reasonable to infer that it would also be susceptible to photodegradation in sunlit surface waters. Hydrolysis is another potential abiotic degradation pathway, although for many aromatic amines, this process is slow under typical environmental pH conditions.

Microbial degradation is expected to be a significant pathway for the removal of this compound from the environment. Studies on analogous compounds provide insights into the likely biotransformation processes. For example, the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. involves an initial N-demethylation step, followed by monooxygenation and oxidative deamination plos.org. This suggests a probable degradation pathway for this compound could initiate with the removal of the methyl group to form 4-aminophenol, which is then further degraded.

The biodegradation of 4-methylaniline has been studied in an aerobic sequencing batch reactor, where microorganisms were successfully acclimated to degrade the compound at a maximal rate of 34 mg 4MA/VSS/h nih.govsigmaaldrich.com. This demonstrates that microbial communities can adapt to utilize methylated anilines as a source of carbon and energy. Furthermore, various bacteria have been identified that can degrade monocyclic aromatic amines, typically involving the formation of catechols which are then subject to ring cleavage frontiersin.org.

| Compound | Degrading Microorganism(s) | Key Degradation Steps |

| N-methyl-4-nitroaniline | Pseudomonas sp. | N-demethylation, monooxygenation, oxidative deamination plos.org |

| 4-methylaniline | Acclimated mixed culture | Aerobic degradation nih.govsigmaaldrich.com |

| Aniline (B41778) derivatives | Alcaligenes sp., Corynebacterium sp. | Formation of catechols, ring cleavage frontiersin.org |

The mobility of this compound in soil and water is largely influenced by its adsorption to soil particles and organic matter. The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are key parameters for predicting this behavior. For the related compound N-methylaniline, the predicted Koc is 65, which suggests high mobility in soil . However, the presence of an additional amino group in this compound could increase its potential for adsorption through ionic interactions, especially in acidic soils where the amino groups would be protonated .

Experimental studies with N-methylaniline have shown that its adsorption is pH-dependent, with a higher Koc value of 460 observed in acidic Podzol soil compared to values of 47 and 71 in Alfisol and sediment with higher pH, respectively . This indicates that the mobility of this compound is likely to be lower in acidic environments. Attenuation in soil can also occur through the formation of covalent bonds with soil organic matter, a process observed with other aromatic amines. Natural attenuation of 4-chloroaniline (B138754) in agricultural soils has been shown to be effective, with degradation rates influenced by soil properties and microbial populations nih.gov.

| Soil Type | pH | Organic Carbon (%) | N-methylaniline Koc (L/kg) |

| Podzol | 2.8 | 4.85 | 460 |

| Alfisol | 6.7 | 1.25 | 47 |

| Sediment | 7.1 | 1.58 | 71 |

The tendency of a chemical to volatilize from water to air is described by its Henry's Law Constant. For N-methylaniline, the calculated Henry's Law Constant is approximately 1.19 x 10⁻⁵ atm·m³/mol at 25 °C chemicalbook.com. This value suggests a low potential for volatilization from water. Given the structural similarity and likely lower vapor pressure due to the additional amino group, the volatilization of this compound from moist soil and water surfaces is expected to be a minor environmental transport pathway.

Degradation Pathways in Environmental Matrices

Ecological Impact and Environmental Monitoring

The potential ecological impact of this compound is a concern due to the known toxicity of many aromatic amines. While specific ecotoxicological data for this compound are limited, information on related compounds provides a basis for a preliminary assessment. N-methylaniline is classified as harmful to aquatic organisms inchem.org. Safety data sheets for N-methylaniline indicate that it is very toxic to aquatic life with long-lasting effects thermofisher.comfishersci.com.

Environmental monitoring for this compound is not routinely conducted. However, methods for the detection of other aromatic amines in environmental samples, such as river water, have been developed ebi.ac.uk. These methods could potentially be adapted for monitoring the presence of this compound in environmental compartments.

Occurrence and Distribution in Contaminated Sites

Direct monitoring data detailing the occurrence and distribution of this compound in specific contaminated sites are not found in the reviewed scientific literature. However, research on analogous compounds provides insight into where such chemicals might be found.

Substituted p-phenylenediamines (PPDs), a class of antioxidants used in rubber products like tires, are globally detected in various environmental compartments. nih.gov Studies have confirmed the ubiquitous presence of PPDs in dust from roads, parking lots, vehicles, and houses. epa.gov For instance, median concentrations of total PPDs in road and parking lot dust were found to be 226 ng/g and 232 ng/g, respectively. epa.gov These compounds, along with their more toxic quinone derivatives, have been identified in water, air, dust, soil, and sediment worldwide, highlighting their status as emerging pollutants. nih.gov The primary source is often linked to tire wear particles, but electronic waste has also been identified as a significant contributor. nih.gov

Halogenated anilines, another related class of compounds, are also found in contaminated environments. They are introduced through various human activities and can be breakdown products of herbicides such as phenylureas and acylanilides. nih.gov These compounds can adsorb to organic molecules in soil and subsequently diffuse into the air and surface water. nih.gov

Environmental Exposure Pathways

While specific pathways for this compound are not documented, the routes of entry for the broader class of aniline derivatives are well-established. These compounds primarily enter the environment through industrial activities.

Key exposure pathways for aniline derivatives include:

Industrial Wastewater Discharges: The manufacturing of dyes, pharmaceuticals, pesticides, rubber, and plastics can release aniline and its derivatives into wastewater streams. nih.gov

Agricultural Runoff: The degradation of certain herbicides can produce aniline compounds, which may then enter soil and water systems through agricultural runoff. nih.gov

Tire Wear and Abrasion: For PPDs, a major pathway is the continuous abrasion of rubber tires, which releases particles containing these chemicals into the air, soil, and road runoff. nih.govnih.gov These particles can then be transported over long distances.

Waste Disposal: Improper disposal of industrial and electronic waste can lead to the leaching of these compounds into the surrounding environment. nih.gov

Once in the environment, these chemicals can be found in various media, including PM2.5 airborne particles, posing potential human exposure risks through inhalation. nih.gov

Long-Term Environmental Stability and Persistence

There is no specific data on the long-term environmental stability and persistence of this compound. However, the persistence of aniline derivatives can vary significantly based on their chemical structure and environmental conditions. Some halogenated anilines are known to be persistent in the environment. nih.gov For example, 4-chloroaniline (4-CA) is biodegradable with a half-life ranging from several days to months, whereas 3,4-dichloroaniline (B118046) (3,4-DCA) shows no significant evidence of biodegradation. nih.gov

The environmental fate of these compounds is influenced by processes such as volatilization, photo-oxidation, and biodegradation. nih.gov Many aniline derivatives are considered harmful or toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments. inchem.org

Table 1: Environmental Persistence of Selected Aniline Derivatives

| Compound | Persistence Characteristics | Source |

|---|---|---|

| 4-Chloroaniline (4-CA) | Biodegradation half-life of several days to months. nih.gov | nih.gov |

| 3,4-Dichloroaniline (3,4-DCA) | Shows no evidence of hydrolysis, volatilization, or biodegradation. nih.gov | nih.gov |

| N-Methylaniline | May cause long-term adverse effects in the environment. Considered harmful to aquatic organisms. inchem.org | inchem.org |

| p-Phenylenediamines (PPDs) | Exhibit lipophilicity and bioaccumulation potential. nih.gov | nih.gov |

Note: Data for this compound is not available.

Remediation and Mitigation Strategies for this compound Contamination

Specific remediation technologies for this compound have not been developed due to the lack of research on its environmental presence. However, a range of effective strategies exists for the broader category of aniline and its derivatives, which could be adapted. These technologies fall into biological, physical, and chemical categories. nih.gov

Biological Treatment: Bioremediation utilizes microorganisms to degrade contaminants. Various bacteria, such as Pseudomonas sp. and Delftia sp., have been shown to successfully remove aniline from wastewater. nih.gov For instance, the biodegradation of 4-methylaniline has been demonstrated in aerobic sequencing batch reactors, reaching a maximal degradation rate of 34 mg per gram of volatile suspended solids per hour after an acclimation period. nih.govsigmaaldrich.com While eco-friendly, biological methods can be slow and may be impractical for recalcitrant or highly toxic aniline derivatives. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are considered highly efficient and cost-effective for eliminating aniline and its derivatives from wastewater. nih.gov These processes generate highly reactive hydroxyl radicals that can non-selectively degrade organic contaminants into simpler, less harmful substances like carbon dioxide and water. nih.gov

Fenton and Photo-Fenton Oxidation: These methods use iron salts and hydrogen peroxide (and UV light in the case of photo-Fenton) to create hydroxyl radicals. They have been proven effective in degrading toxic organic compounds in industrial effluents. nih.gov

Moving Bed Biofilm Reactor (MBBR): This technology combines features of activated sludge and biofilter processes and has shown high removal efficiency (up to 91%) for aniline in wastewater under various conditions. researchgate.net

Soil Remediation: For contaminated soils, soil washing is a promising remediation technique. This process uses a washing solution to extract contaminants from the soil matrix.

Green Solvents: Recent research has focused on using environmentally friendly washing agents like amino acid-based ionic liquids. These have shown high removal efficiency for heavy metals and could potentially be applied to organic contaminants like aniline derivatives. mdpi.comnih.gov For example, a methionine-based ionic liquid removed over 85% of lead from severely contaminated soil. mdpi.com The primary mechanisms involve ion-exchange and coordination reactions. mdpi.com

Table 2: Potential Remediation Strategies for Aniline Derivatives

| Strategy | Method | Description | Applicable To | Source |

|---|---|---|---|---|

| Biological | Biodegradation | Use of microorganisms in reactors (e.g., SBR, MBBR) to break down contaminants. | Aniline, 4-Methylaniline | nih.govnih.govresearchgate.net |

| Chemical | Advanced Oxidation (AOPs) | Generation of hydroxyl radicals via Fenton, photo-Fenton, or other processes to mineralize contaminants. | Aniline and derivatives | nih.gov |

| Physical/Chemical | Soil Washing | Extraction of contaminants from soil using chemical solutions, including green solvents like amino acid ionic liquids. | General contaminants; potential for anilines | mdpi.comnih.gov |

Advanced Analytical and Spectroscopic Characterization in 4 Amino N Methylaniline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of aromatic amines like 4-Amino-N-methylaniline, enabling their separation from impurities and precise measurement of their concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds such as this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation.

A common approach for this compound is reverse-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilyl) silica (B1680970) gel column, is used with a polar mobile phase. nih.gov A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid to control the ionization state of the analyte and improve peak shape. sielc.com For instance, a method for analyzing aniline (B41778) and N-methylaniline in indigo (B80030) utilized an acetonitrile-water mixture (70:30 v/v) as the eluent on a C18 column. nih.gov The retention time for N-methylaniline under these specific conditions was recorded at 5.76 minutes, demonstrating clear separation. nih.gov Detection is commonly performed using a UV detector, as aromatic amines exhibit strong absorbance in the ultraviolet region; the strongest detection signal for aniline and N-methylaniline was observed at 190 nm. nih.gov

| Parameter | Example Condition | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | C18 silica column (e.g., Nucleosil, 250 mm length, 5 µm particle size) | nih.gov |

| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v) with an acid modifier (e.g., phosphoric or formic acid) | sielc.comnih.gov |

| Flow Rate | 0.7 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Detection | UV Detector at 190 nm | nih.gov |

| Retention Time | 5.76 min (for N-methylaniline) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and much faster analysis times.

The HPLC methods developed for this compound are generally scalable to UPLC applications. sielc.com By transitioning to columns with smaller particles, such as 3 µm particles, the efficiency of the separation is greatly enhanced. sielc.com This allows for rapid screening and quantification, which is particularly advantageous in high-throughput environments. The fundamental principles of separation, involving a reverse-phase mechanism with an acetonitrile/water-based mobile phase, remain the same, but the reduced run times offer a significant advantage in laboratory workflow and solvent consumption.

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, the sample is first vaporized and then separated based on its boiling point and interactions with the stationary phase of a capillary column.

A typical GC/MS method involves injecting the sample extract into a heated inlet, followed by separation on a capillary column, such as a DB-5MS. sincerechemical.com The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds. Following separation, the analyte enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification. google.com For example, in the detection of methylaniline compounds, a characteristic ion with m/z = 107 is often used for quantification. google.com The method can be highly sensitive, with detection limits reported in the range of 0.15 mg/kg. sincerechemical.com

| Parameter | Example Condition | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) | sincerechemical.com |

| Column | DB-5MS capillary column (30.0m × 0.25mm × 0.25µm) | sincerechemical.com |

| Inlet Temperature | 250 °C | sincerechemical.com |

| Oven Program | Initial temperature 60°C, ramped at 25°C/min to 300°C, hold for 5 min | sincerechemical.com |

| Carrier Gas | High-purity helium | sincerechemical.com |

| Detector | Mass Spectrometer (EI ion source at 70eV) | sincerechemical.com |

| Key Ion (m/z) | 107 (for methylaniline) | google.com |

Spectroscopic and Diffraction Methods

While chromatography excels at separation and quantification, spectroscopic and diffraction methods are indispensable for elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are used to confirm its identity and structure.

In the ¹H NMR spectrum of a related compound, N-methylaniline, characteristic signals include a triplet at ~7.16 ppm and a doublet at ~6.56 ppm corresponding to the aromatic protons, a triplet at ~6.69 ppm for the remaining aromatic proton, a broad singlet for the N-H proton around 3.6 ppm, and a singlet for the N-methyl (CH₃) protons at approximately 2.74 ppm. chegg.com The introduction of a second amino group at the para-position in this compound would alter the symmetry of the aromatic ring, simplifying the aromatic region of the spectrum, likely resulting in two distinct signals due to the chemical equivalence of protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. For N-methylaniline, signals are observed at approximately 31, 112, 117, 129, and 149 ppm. chegg.com The signal at ~31 ppm corresponds to the methyl carbon, while the others belong to the aromatic carbons.

| Nucleus | Expected Chemical Shift (ppm) for N-methylaniline | Inferred Structural Assignment | Source |

| ¹H | ~7.16 (triplet, 2H) | Aromatic Protons (ortho to -NHCH₃) | chegg.com |

| ¹H | ~6.69 (triplet, 1H) | Aromatic Proton (para to -NHCH₃) | chegg.com |

| ¹H | ~6.56 (doublet, 2H) | Aromatic Protons (meta to -NHCH₃) | chegg.com |

| ¹H | ~3.6 (broad singlet, 1H) | Amine Proton (-NH) | chegg.com |

| ¹H | ~2.74 (singlet, 3H) | Methyl Protons (-CH₃) | chegg.com |

| ¹³C | ~149 | Aromatic Carbon (C-N) | chegg.com |

| ¹³C | ~129 | Aromatic Carbons | chegg.com |

| ¹³C | ~117 | Aromatic Carbons | chegg.com |

| ¹³C | ~112 | Aromatic Carbons | chegg.com |

| ¹³C | ~31 | Methyl Carbon (-CH₃) | chegg.com |

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided sources, analysis of closely related structures provides insight into the expected molecular geometry. For example, the crystal structure analysis of N-[4-(Dimethylamino)benzylidene]-4-methylaniline reveals key structural features that would be relevant. nih.gov In this derivative, the dihedral angle between the two aromatic rings is 11.70°. nih.gov The analysis also confirms bond lengths, such as the C=N imine bond at 1.270 Å, and bond angles, like the C-N-C angle of 120.6°. nih.gov For this compound, an X-ray diffraction study would similarly determine the planarity of the benzene (B151609) ring, the geometry of the amino and N-methylamino groups, and how the molecules pack together in the crystal lattice through interactions like hydrogen bonding.

| Parameter | Value (for N-[4-(Dimethylamino)benzylidene]-4-methylaniline) | Significance | Source |

| Molecular Formula | C₁₆H₁₈N₂ | Defines the elemental composition of the crystallized molecule. | nih.gov |

| Dihedral Angle | 11.70° (between aromatic rings) | Describes the twist between the two phenyl rings in the molecule. | nih.gov |

| Bond Length (C=N) | 1.270 Å | Provides the precise distance between the carbon and nitrogen atoms of the imine group. | nih.gov |

| Bond Angle (C-N-C) | 120.6° | Defines the angle formed by the carbon-nitrogen-carbon bonds. | nih.gov |

| Crystal System | Not specified | Describes the symmetry of the unit cell. | |

| Space Group | Not specified | Defines the symmetry elements within the crystal lattice. |

Vibrational Spectroscopy (FT-IRRAS) for Surface Interactions

Fourier Transform Infrared Reflection-Absorption Spectroscopy (FT-IRRAS) is a powerful technique for studying the vibrational modes of molecules adsorbed on surfaces, providing insights into molecule-surface interactions and the orientation of the adsorbate. In the context of this compound research, while direct studies are limited, research on the closely related N-methylaniline (NMA) on a Platinum(111) surface offers significant insights into the expected vibrational behavior.

Changes in the vibrational frequencies of NMA upon adsorption onto a Pt(111) surface reveal crucial information about the nature of the interaction. rsc.org A study combining FT-IRRAS with density functional theory (DFT) calculations explored the coverage-dependent behavior of NMA on Pt(111). rsc.org At low coverages, the NMA molecule interacts with the surface through both the phenyl ring and the nitrogen atom. rsc.org This interaction with the platinum surface atoms leads to shifts in the vibrational frequencies of the molecule's bonds compared to their gas-phase values. For instance, the stretching and bending vibrations associated with the aromatic ring and the C-N and N-H bonds are particularly sensitive to the adsorption geometry and bonding.

As the surface coverage of NMA increases, intermolecular interactions become more significant, forcing a change in the molecule's orientation. At higher coverages, the molecule adopts a more upright position, interacting with the Pt(111) surface primarily through the nitrogen atom, with a bond length of 2.27 Å. rsc.org This change in orientation is reflected in the FT-IRRA spectra, where the relative intensities and positions of the vibrational bands would be altered. The analysis of these spectra, often aided by baseline correction using software like OPUS, allows for a detailed understanding of the surface chemistry, including bond activation and potential catalytic reaction pathways. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for analyzing the surface chemistry of materials, providing quantitative elemental composition and information about the chemical states of the elements present. For this compound, XPS can be used to probe the core-level binding energies of carbon, nitrogen, and other constituent elements, revealing details about chemical bonding and surface contamination.

In a study of N-methylaniline (NMA) adsorbed on a Pt(111) surface, temperature-programmed XPS (TP-XPS) was utilized to investigate the coverage-dependent surface chemistry. rsc.org The N1s and C1s core-level spectra are particularly informative. The binding energy of the N1s peak provides direct information about the chemical environment of the nitrogen atom. For instance, the interaction of the lone pair of electrons on the nitrogen atom with the platinum surface would result in a characteristic shift in the N1s binding energy compared to the free molecule.

The analysis of the N1s spectrum can distinguish between different nitrogen species on a surface, such as amine groups, imine groups, and ammonium-like nitrogen, which have distinct binding energies typically around 399.4 eV, 398.8 eV, and 401.8 eV, respectively. researchgate.net Similarly, high-resolution C1s spectra can differentiate between carbon atoms in different chemical environments, such as those in the phenyl ring and the methyl group. The study on NMA on Pt(111) revealed that at low coverages, the molecule binds to the surface via the phenyl ring, which would be evident in the C1s spectrum. rsc.org As coverage increases, the interaction shifts to be primarily through the nitrogen atom, leading to changes in the N1s and C1s spectral features. rsc.org XPS data, often acquired using monochromatic Al Kα radiation (1486.6 eV), provides a comprehensive picture of the surface chemistry, including bond cleavage and formation during surface reactions. rsc.org

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

| Nitrogen | N1s | ~399-402 | Chemical state of nitrogen (amine, imine, etc.), interaction with surface |

| Carbon | C1s | ~284-286 | Differentiation of aromatic and aliphatic carbons, bonding environment |

| Platinum | Pt4f | ~71-74 | State of the substrate, interaction with adsorbate |

Mass Spectrometry and Advanced Detection Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis